molecular formula C6H8BrN3O2 B13564834 ethyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate

ethyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate

Cat. No.: B13564834
M. Wt: 234.05 g/mol
InChI Key: SNDUYQIMXVXPDE-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate (C₇H₉BrN₃O₂) is a brominated pyrazole derivative with an amino group at position 5 and an ethyl ester at position 2. Its molecular structure (SMILES: CCOC(=O)C1=C(C(=NN1)N)Br) features a pyrazole core substituted with electron-withdrawing (bromo) and electron-donating (amino) groups, creating a polar yet reactive scaffold. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate for synthesizing heterocyclic compounds .

Key properties include:

  • Molecular weight: 248.08 g/mol (ethyl ester variant) .
  • Hydrogen bonding: One hydrogen bond donor (NH₂) and four acceptors (ester carbonyl, pyrazole N, amino N) .
  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to its ester and amino groups .

Properties

IUPAC Name

ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2/c1-2-12-6(11)4-3(7)5(8)10-9-4/h2H2,1H3,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDUYQIMXVXPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of ethyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromo substituents play a crucial role in binding to these targets, leading to the modulation of biological pathways . The exact molecular targets and pathways can vary depending on the specific application of the compound .

Comparison with Similar Compounds

Methyl 5-Amino-4-Bromo-1H-Pyrazole-3-Carboxylate Hydrobromide

  • Molecular formula : C₅H₆BrN₃O₂ .
  • Key differences: The methyl ester variant has a lower molecular weight (219.97 g/mol) and reduced lipophilicity (XLogP3 ≈ 0.8 vs. ethyl ester’s ~1.2). The hydrobromide salt enhances crystallinity but reduces solubility in non-polar solvents .
  • Applications : Used in mass spectrometry studies, with predicted collision cross-sections (CCS) of 140.6–147.1 Ų for various adducts .

Ethyl 5-Amino-1-(2-Bromophenyl)-1H-Pyrazole-3-Carboxylate

  • Molecular formula : C₁₂H₁₂BrN₃O₂ .
  • Key differences : The addition of a 2-bromophenyl group increases molecular weight (310.15 g/mol) and lipophilicity (XLogP3 = 2.8). The aromatic substituent enhances π-π stacking interactions, making it suitable for materials science applications .
  • Applications : Explored in organic electronics and as a ligand in coordination chemistry.

Ethyl 4-Bromo-1H-Pyrazole-3-Carboxylate

  • Molecular formula : C₆H₇BrN₂O₂ .
  • Key differences: Lacks the amino group at position 5, reducing hydrogen-bonding capacity and reactivity. Molecular weight = 219.04 g/mol.
  • Applications : Primarily serves as a precursor for Suzuki-Miyaura coupling reactions due to its unmodified position 5 .

Ethyl 5-Amino-4-Bromo-1-Methyl-1H-Pyrazole-3-Carboxylate

  • Molecular formula : C₇H₁₀BrN₃O₂ .
  • Key differences : The 1-methyl group introduces steric hindrance, reducing susceptibility to nucleophilic attack. Molecular weight = 248.08 g/mol.
  • Applications : Investigated in medicinal chemistry for kinase inhibition studies, where methylation improves metabolic stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₇H₉BrN₃O₂ 248.08 5-NH₂, 4-Br, 3-COOEt Pharmaceutical intermediate
Methyl analog (hydrobromide salt) C₅H₆BrN₃O₂ 219.97 5-NH₂, 4-Br, 3-COOMe·HBr Mass spectrometry standards
Ethyl 5-amino-1-(2-bromophenyl)- derivative C₁₂H₁₂BrN₃O₂ 310.15 1-(2-BrPh), 5-NH₂, 3-COOEt Organic electronics
Ethyl 4-bromo-1H-pyrazole-3-carboxylate C₆H₇BrN₂O₂ 219.04 4-Br, 3-COOEt Suzuki coupling precursor
1-Methyl derivative C₇H₁₀BrN₃O₂ 248.08 1-Me, 5-NH₂, 4-Br, 3-COOEt Kinase inhibitor studies

Research Implications

  • Electronic effects: The amino group enhances nucleophilicity at position 5, enabling regioselective functionalization, whereas bromine facilitates cross-coupling reactions .
  • Steric and solubility profiles : Methyl/ethyl esters balance lipophilicity and solubility, critical for drug bioavailability. Bulky aryl groups (e.g., 2-bromophenyl) improve thermal stability in materials .

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